Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester
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Overview
Description
Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester typically involves multiple steps:
Formation of the Hydrazino Group: This step involves the reaction of a suitable hydrazine derivative with a thioxomethyl compound under controlled conditions.
Introduction of the Propenylamino Group: This is achieved by reacting the intermediate with a propenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazino group, converting it into different reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the hydrazino and propenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazino group is particularly useful for labeling and detection purposes.
Medicine
In medicine, the compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, the compound can be used as a solvent or as an intermediate in the production of dyes, coatings, and other materials.
Mechanism of Action
The mechanism by which Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The propenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: This compound has a similar ester functional group but lacks the hydrazino and propenylamino groups.
Propanoic acid, 2,2-dimethyl-, hexyl ester: This compound has a similar propanoic acid backbone but with different substituents.
Uniqueness
The uniqueness of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
96804-65-8 |
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Molecular Formula |
C11H21N3O2S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
ethyl 3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C11H21N3O2S/c1-5-8-12-11(17)14(13(3)4)9-7-10(15)16-6-2/h5H,1,6-9H2,2-4H3,(H,12,17) |
InChI Key |
TYEWJMMRHAMOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=S)NCC=C)N(C)C |
Origin of Product |
United States |
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